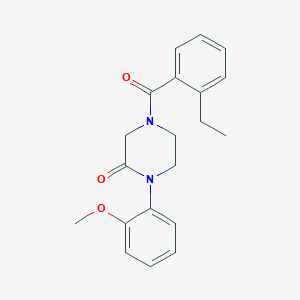

![molecular formula C27H29N5 B5507394 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine involves complex chemical processes, often requiring precise conditions for optimal yield. For instance, compounds incorporating pyrazole, piperazine, and naphthyl moieties have been synthesized through methods such as nucleophilic aromatic substitution reactions, highlighting the versatility and adaptability of these chemical frameworks in synthesis strategies (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine reveals intricate details about their chemical behavior and potential interactions. Studies employing X-ray crystallography, alongside Hirshfeld and DFT calculations, provide insights into the intermolecular interactions and electronic properties, offering a basis for understanding the structural aspects that underpin their biological or chemical activity (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural elements, including the presence of pyrazole, piperazine, and naphthyl groups. These components contribute to a compound's ability to engage in various chemical reactions, such as cyclocondensation and nucleophilic aromatic substitution, which are pivotal in the synthesis of complex molecules with potential pharmaceutical applications (Rajkumar et al., 2014).

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has elucidated their molecular interactions with cannabinoid receptors. Conformational analyses using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have contributed to the development of unified pharmacophore models. These models aid in understanding the steric and electrostatic requirements for binding to the CB1 receptor, offering insights into the design of selective receptor ligands (Shim et al., 2002).

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds derived from pyrazole and pyrazolopyridine frameworks have shown significant antioxidant, antitumor, and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridines demonstrated notable efficacy against liver and breast cancer cell lines and bacterial strains, highlighting the therapeutic potential of these compounds in cancer treatment and infection control (El‐Borai et al., 2013).

Synthesis and Structural Analysis

The synthesis and molecular structure investigation of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been reported. X-ray crystallography, Hirshfeld, and DFT calculations reveal intermolecular interactions and electronic properties, contributing to the understanding of their molecular structures and potential applications in materials science and drug design (Shawish et al., 2021).

Anticancer Evaluation

Novel pyrimidinyl pyrazole derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antitumor activity. These compounds exhibit potent cytotoxicity against various tumor cell lines, demonstrating their potential as cancer therapeutics (Turov, 2020).

properties

IUPAC Name |

(E)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5/c1-21-27(22(2)32(29-21)25-12-4-3-5-13-25)19-28-31-17-15-30(16-18-31)20-24-11-8-10-23-9-6-7-14-26(23)24/h3-14,19H,15-18,20H2,1-2H3/b28-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOXUXJQUUAUKG-TURZUDJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

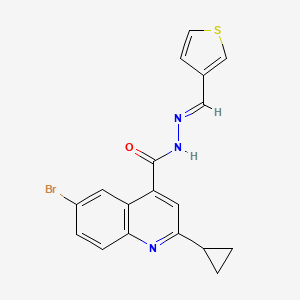

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

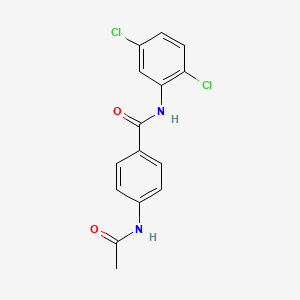

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)

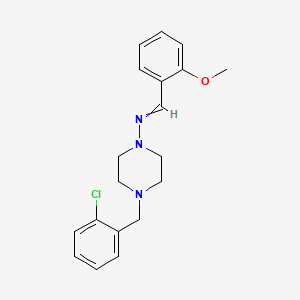

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)